8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The compound 8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS: 919009-07-7) is an imidazo[2,1-f]purine-2,4-dione derivative characterized by:
- 2-Aminophenyl substitution at position 6.
- Phenethyl group at position 2.
- Methyl groups at positions 1 and 7.
Its molecular formula is C24H22N6O2, with a molecular weight of 426.48 g/mol.
Properties
IUPAC Name |
6-(2-aminophenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-15-14-28-19-20(25-22(28)29(15)18-11-7-6-10-17(18)24)26(2)23(31)27(21(19)30)13-12-16-8-4-3-5-9-16/h3-11,14H,12-13,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLRLGRANPTEJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences Among Imidazo[2,1-f]purine-2,4-dione Derivatives
Structural Determinants of Activity
A. Substitution at Position 8
- 2-Aminophenyl group (target compound): Likely enhances receptor binding via hydrogen bonding, similar to fluorophenyl groups in 5-HT1A ligands (e.g., AZ-853) .
- Piperazinylalkyl chains (e.g., 3i, AZ-853): Improve 5-HT receptor affinity and metabolic stability but reduce PDE4B/PDE10A inhibition .
B. Substitution at Position 3
C. Methylation Pattern
- 1,7-Dimethylation (target compound): Reduces metabolic degradation compared to non-methylated analogs, as seen in AZ-853 .
Pharmacological and Pharmacokinetic Insights
- Antidepressant Potential: Fluorinated arylpiperazinyl derivatives (e.g., 3i, AZ-853) show strong 5-HT1A affinity (Ki < 20 nM), but the target compound’s phenethyl group may limit receptor selectivity .
- Anticancer Activity : PPARγ agonists (e.g., CB11) require a bulky alkyl group (e.g., butyl) at position 3 for mitochondrial apoptosis induction, whereas the target compound’s phenethyl group may favor alternative pathways .
- Safety Profile : Repeated administration of 5-HT1A ligands (e.g., AZ-853) causes sedation and metabolic disturbances, suggesting similar risks for the target compound .
Biological Activity
The compound 8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , with CAS number 919009-05-5, belongs to the imidazopurine class of compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 414.5 g/mol. Its structural characteristics contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N6O2 |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 919009-05-5 |
Antidepressant Properties
Recent studies have indicated that derivatives of imidazopurine compounds exhibit antidepressant-like activities by acting as partial agonists at the serotonin 5-HT1A receptor. For instance, research demonstrated that specific derivatives of imidazopurine, such as AZ-853 and AZ-861, showed significant antidepressant effects in animal models through mechanisms involving serotonergic signaling pathways .
The antidepressant effects are primarily attributed to the activation of the 5-HT1A receptor, which is known to play a crucial role in mood regulation. In forced swim tests (FST), both AZ-853 and AZ-861 displayed notable efficacy in reducing immobility time, a common measure of antidepressant activity in rodents .
Safety Profile
The safety profile of these compounds has also been evaluated. While both AZ-853 and AZ-861 did not exhibit anticholinergic properties, they induced mild sedation and disturbances in lipid metabolism upon repeated administration. Notably, AZ-853 was associated with weight gain in mice due to its stronger α1-adrenolytic effects compared to AZ-861 .
Study on AZ-853 and AZ-861
In a comparative study involving AZ-853 and AZ-861:
- AZ-853 showed a more potent antidepressant-like effect due to better brain penetration.
- AZ-861 exhibited stronger agonistic action across various functional assays.
Both compounds were assessed for their pharmacokinetic properties, revealing differences in their absorption and metabolism that could influence their therapeutic potential .
Comparative Efficacy
A summary of the findings from the studies is presented below:
| Compound | Antidepressant Activity | Agonistic Action | Side Effects |
|---|---|---|---|
| AZ-853 | High | Moderate | Mild sedation, weight gain |
| AZ-861 | Moderate | High | No significant side effects |
Q & A
How can researchers optimize the synthesis of 8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to achieve higher yields and purity?
Answer:
Synthesis optimization requires a multi-step approach:
- Step 1: Start with cyclization of amido-nitrile precursors under mild conditions (e.g., dichloromethane or ethanol as solvents) to form the imidazo-purine core .
- Step 2: Introduce the 2-aminophenyl and phenethyl substituents via nucleophilic substitution or coupling reactions. Catalysts like Pd(PPh₃)₄ may enhance regioselectivity .
- Step 3: Optimize reaction parameters:
- Temperature: Maintain 60–80°C during cyclization to avoid side products .
- Solvent polarity: Higher polarity solvents improve intermediate stability .
- Step 4: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .
- Validation: Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates via -NMR .
What advanced analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- - and -NMR to assign proton environments and carbon frameworks. For example, aromatic protons from the 2-aminophenyl group appear as doublets at δ 6.8–7.2 ppm .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the fused imidazo-purine system .
- High-Resolution Mass Spectrometry (HRMS):
- Electrospray ionization (ESI) in positive mode to confirm molecular ion ([M+H]) with <2 ppm mass error .
- X-ray Crystallography:
- Resolves 3D conformation, critical for understanding binding interactions with biological targets .
How should researchers design in vitro assays to evaluate the compound’s biological activity?
Answer:
- Target Selection: Prioritize enzymes/receptors associated with purine derivatives (e.g., adenosine receptors, kinases) .
- Assay Types:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity with malachite green detection) .
- Cellular Proliferation: Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC calculations .
- Apoptosis Modulation: Flow cytometry with Annexin V/PI staining .
- Controls: Include positive controls (e.g., staurosporine for apoptosis) and solvent controls (DMSO ≤0.1%) .
What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
Answer:
- Core Modifications:
- Vary substituents at positions 1, 3, 7, and 8 (e.g., replace phenethyl with hydroxypropyl) to assess impact on solubility and activity .
- Example: Methyl groups at positions 1 and 7 enhance metabolic stability but reduce water solubility .
- Functional Group Analysis:
- Compare 2-aminophenyl vs. methoxyphenyl derivatives to determine electron-donating/withdrawing effects on receptor binding .
- Data Correlation:
- Tabulate substituent effects on IC (Table 1):
| Substituent (Position 8) | LogP | IC (μM) | Target |
|---|---|---|---|
| 2-aminophenyl | 2.1 | 0.45 | Kinase X |
| 4-methoxyphenyl | 1.8 | 1.20 | Kinase X |
| 3-chlorophenyl | 2.5 | 0.90 | Kinase X |
How can contradictory biological activity data across studies be resolved?
Answer:
- Source Analysis: Compare experimental conditions:
- Cell Lines: Variability in receptor expression (e.g., HEK293 vs. CHO cells) .
- Assay pH: Adenosine receptor binding is pH-sensitive (optimal pH 7.4) .
- Dose-Response Validation: Repeat assays with standardized protocols (e.g., 72-hour incubation for cytotoxicity) .
- Meta-Analysis: Use computational tools (e.g., molecular docking) to reconcile differences in binding affinities due to structural variations .
What methodologies are used to investigate the compound’s mechanism of action at the molecular level?
Answer:
- Biophysical Techniques:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (k, k) to purified enzymes .
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) .
- Cellular Pathway Analysis:
- Western Blotting: Track phosphorylation changes in signaling pathways (e.g., MAPK/ERK) .
- RNA Sequencing: Identify differentially expressed genes post-treatment .
- In Silico Modeling:
- Molecular dynamics simulations (e.g., GROMACS) to predict binding stability in enzyme active sites .
How can researchers improve the compound’s pharmacokinetic properties for in vivo studies?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to enhance oral bioavailability .
- Formulation Optimization:
- Use nanoemulsions or liposomes to improve aqueous solubility .
- Assess stability in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) .
- Metabolic Profiling:
- Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
